molecular formula C7H6ClNO2 B12280628 3-Chloro-5-methylpyridine-2-carboxylic acid

3-Chloro-5-methylpyridine-2-carboxylic acid

Cat. No.: B12280628
M. Wt: 171.58 g/mol
InChI Key: NLROYIQSXAGAQH-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyridin-2-carboxylic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. This structural arrangement imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-5-methylpyridin-2-carboxylic acid involves the chlorination of 5-methylpyridin-2-carboxylic acid. The reaction typically employs thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The process can be summarized as follows:

    Starting Material: 5-Methylpyridin-2-carboxylic acid

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the third position of the pyridine ring, yielding 3-Chloro-5-methylpyridin-2-carboxylic acid.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-methylpyridin-2-carboxylic acid may involve more efficient and scalable methods. One such method includes the electrochemical hydrodechlorination of 2-chloro-5-trichloromethylpyridine. This process involves the selective reduction of the trichloromethyl group to a methyl group under controlled electrochemical conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylpyridin-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Pyridine N-oxides

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-Chloro-5-methylpyridin-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyridin-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity for these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Similar in structure but contains a carbamate group instead of a carboxylic acid group.

    2-Chloro-5-methylpyridine: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.

    3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.

Uniqueness

3-Chloro-5-methylpyridin-2-carboxylic acid is unique due to the combination of its chlorine, methyl, and carboxylic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-5-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11)

InChI Key

NLROYIQSXAGAQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)Cl

Origin of Product

United States

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